Metirosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859529 | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-48-0, 620-30-4 | |
| Record name | α-Methyl-p-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemetirosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemetyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrosine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Racemetirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMETYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Discovery of Metirosine
Early Research on Catecholamine Biosynthesis and Enzyme Inhibition
Early research established the biosynthetic pathway for catecholamines, which include dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). This pathway begins with the amino acid tyrosine. The rate-limiting step in this process is the conversion of tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH) karger.comamegroups.orgwikipedia.orgbio-techne.commdpi.comtandfonline.comdrugbank.com. Subsequent enzymatic steps convert L-DOPA to dopamine, then to norepinephrine, and finally to epinephrine in certain cells karger.comamegroups.orgwikipedia.orgmdpi.comtandfonline.comwikipedia.org.
Understanding this pathway led researchers to investigate methods of modulating catecholamine levels by targeting these enzymes. The concept of enzyme inhibition as a therapeutic strategy for conditions involving catecholamine excess began to emerge. Catecholamines themselves can exert negative feedback on TH activity karger.commdpi.com.
Development and Initial Characterization of Metirosine (α-methyl-p-tyrosine, AMPT)
This compound, or α-methyl-p-tyrosine (AMPT), was developed as an inhibitor of tyrosine hydroxylase drugbank.compatsnap.comdrugpatentwatch.comencyclopedia.pubwikipedia.orgnih.govresearchgate.net. It functions as a competitive inhibitor of this rate-limiting enzyme, preventing the conversion of tyrosine to L-DOPA and thereby reducing the synthesis of downstream catecholamines amegroups.orgwikipedia.orgdrugbank.comencyclopedia.pubwikipedia.org. This inhibition leads to decreased endogenous levels of dopamine, norepinephrine, and epinephrine, which can be measured by reduced urinary excretion of catecholamines and their metabolites drugbank.comencyclopedia.pubwikipedia.orgnih.gov.
Studies characterizing AMPT demonstrated its ability to suppress catecholamine synthesis. For instance, in patients with pheochromocytoma, a condition marked by excessive catecholamine production, administration of this compound has been shown to reduce catecholamine biosynthesis significantly encyclopedia.pubwikipedia.orgnih.gov. The maximum biochemical effect is typically observed within two to three days of administration encyclopedia.pubwikipedia.orgnih.gov.
Regulatory Approval Milestones (e.g., FDA Approval in 1979)
This compound received regulatory approval in the United States in 1979 amegroups.orgdrugpatentwatch.comresearchgate.netguidetopharmacology.orgjst.go.jpdelveinsight.compatsnap.comncats.iopatsnap.com. This approval, granted by the U.S. Food and Drug Administration (FDA), was for the management of pheochromocytoma amegroups.orgpatsnap.comdrugpatentwatch.comnih.govresearchgate.netjst.go.jpdelveinsight.compatsnap.comncats.iopatsnap.comeocco.com. The approval specifically covered its use for preoperative preparation of patients for surgery, management of patients for whom surgery is not an option, and long-term management of malignant pheochromocytoma amegroups.orgpatsnap.comjst.go.jpdelveinsight.comncats.ioeocco.com. While clinical studies at the time supported its efficacy in reducing catecholamine excess and associated symptoms like hypertension, it has been noted that these early studies might not fully align with current rigorous regulatory standards for evaluating efficacy and safety jst.go.jp. A generic version of this compound oral capsules was approved by the FDA in July 2020 patsnap.comdelveinsight.com. This compound has also received approval in other countries, including Japan in 2019 patsnap.comdelveinsight.comspringer.com.
Mechanisms of Action of Metirosine
Enzymatic Inhibition of Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase catalyzes the initial step in the catecholamine biosynthesis pathway, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). drugbank.compatsnap.comwikipedia.org Metirosine inhibits this crucial enzyme. drugbank.compatsnap.comresearchgate.netwikipedia.orgnih.gov
Competitive Inhibition with Tyrosine at the Binding Site
This compound acts as a competitive inhibitor of tyrosine hydroxylase. wikipedia.orgpatsnap.comscbt.com It is hypothesized that this compound competes with the natural substrate, tyrosine, for binding to the active site of the enzyme. wikipedia.org By mimicking the structure of tyrosine, this compound binds to the active site, thereby preventing tyrosine from binding and undergoing hydroxylation. patsnap.comontosight.ai
Downstream Effects on Catecholamine Levels
The inhibition of tyrosine hydroxylase by this compound leads to a significant reduction in the levels of catecholamines in the body. wikipedia.orgdrugbank.compatsnap.comnewdrugapprovals.org This reduction is a direct consequence of blocking the rate-limiting step in their biosynthesis. drugbank.compatsnap.comdrugs.com
Reduction of Dopamine (B1211576) Levels
As L-DOPA is a precursor to dopamine, the inhibition of its synthesis by this compound results in lowered levels of dopamine. wikipedia.orgtandfonline.comresearchgate.net Studies have shown that this compound can reduce dopamine synthesis. sigmaaldrich.com In patients, this compound has been shown to lower dopamine levels. tandfonline.comvumc.org For example, in a study involving patients with dopamine beta-hydroxylase deficiency, this compound significantly reduced urinary and plasma dopamine levels. vumc.org
Reduction of Norepinephrine (B1679862) (Noradrenaline) Levels
Norepinephrine is synthesized from dopamine. wikipedia.org Therefore, the this compound-induced reduction in dopamine levels consequently leads to a decrease in norepinephrine levels. wikipedia.orgdrugbank.compatsnap.comtandfonline.comnewdrugapprovals.orgwikipedia.orgnih.gov Research in patients with pheochromocytoma, who exhibit excessive production of norepinephrine and epinephrine (B1671497), has demonstrated that this compound administration can significantly reduce catecholamine biosynthesis, including norepinephrine. drugbank.comnewdrugapprovals.orgnih.govwikidoc.org Studies have measured this reduction through decreased urinary excretion of catecholamines and their metabolites. drugbank.comdrugs.comwikidoc.org For instance, administration of this compound has been shown to reduce plasma norepinephrine concentration. nih.gov
Observed Reduction in Catecholamine Biosynthesis in Pheochromocytoma Patients
| This compound Dosage (grams/day) | Reduction in Catecholamine Biosynthesis (%) |
| 1 to 4 | 35 to 80 |
*Data based on measurements of total excretion of catecholamines and their metabolites. drugbank.comnewdrugapprovals.orgnih.govwikidoc.org
The maximum biochemical effect, characterized by reduced catecholamine levels, typically occurs within two to three days of this compound administration. drugbank.comnewdrugapprovals.orgnih.govwikidoc.orgnih.gov
Timeframe of this compound Effect on Catecholamine Levels
| Event | Timeframe After Administration |
| Maximum biochemical effect | 2 to 3 days |
| Return to pretreatment catecholamine levels | 3 to 4 days after discontinuing |
*Based on urinary concentration of catecholamines and their metabolites. drugbank.comnewdrugapprovals.orgnih.govwikidoc.orgnih.gov
Reduction of Epinephrine (Adrenaline) Levels
A direct consequence of tyrosine hydroxylase inhibition by this compound is a reduction in the levels of epinephrine. Epinephrine is synthesized from norepinephrine, which is itself derived from dopamine, both of which are products of the tyrosine hydroxylase pathway wikipedia.org. By blocking the initial step, this compound effectively limits the precursors available for epinephrine synthesis.
Studies have demonstrated that this compound administration leads to decreased epinephrine concentrations. For instance, research in rats showed that this compound reduced epinephrine levels without affecting corticosterone (B1669441) levels, contributing to an observed analgesic effect researchgate.netnih.gov. In patients with pheochromocytoma, a condition marked by excessive epinephrine and norepinephrine production, this compound has been shown to reduce catecholamine biosynthesis, including epinephrine, by significant percentages, ranging from approximately 35% to 80% drugbank.comnih.gov. This reduction is often measured by the decreased urinary excretion of epinephrine and its metabolites, such as metanephrine (B195012) drugbank.comresearchgate.net.
Influence on Neurotransmitter Systems Beyond Catecholamines
While this compound's primary impact is on the catecholaminergic system due to its inhibition of tyrosine hydroxylase, research has explored its potential influence on other neurotransmitter systems, although findings are less extensive and sometimes require further investigation.
As tyrosine hydroxylase inhibition reduces dopamine levels, this can indirectly affect systems where dopamine plays a crucial role. For example, dopamine is involved in motor control and gastrointestinal function, and the reduction in dopamine levels due to this compound has been linked to certain side effects like extrapyramidal symptoms and diarrhea patsnap.com. Furthermore, dopamine serves as a precursor for norepinephrine and epinephrine, so its depletion impacts the entire catecholamine pathway wikipedia.org.
Research has also investigated the potential of this compound in psychiatric disorders, where neurotransmitter imbalances are implicated. Some limited studies in patients with chronic schizophrenic disorder suggested that this compound might potentiate the effects of certain antipsychotic medications, potentially allowing for reduced dosages of these drugs drugs.com. However, other studies did not show such potentiation, indicating that further research is needed to establish the usefulness of this compound in this context drugs.com. Studies in patients with bipolar disorder have also been conducted, but the effects of this compound alone on antipsychotic effects were not consistently observed drugs.com.
It is important to note that while this compound directly targets the enzyme involved in catecholamine synthesis, its effects on other neurotransmitter systems are primarily indirect, resulting from the depletion of catecholamine precursors or through complex interactions within neural circuits. Research into the broader impact of catecholamine depletion on behavior and other neurotransmitter interactions is ongoing. For instance, catecholamine depletion has been linked to increased sleepiness and potentially negative mood in research settings wikipedia.org.
Preclinical Research on Metirosine
In vitro Studies
In vitro research provides a foundational understanding of a compound's biological effects at the cellular and molecular level. For metirosine, these studies have utilized various cell culture models to investigate its mechanisms of action, particularly in the contexts of neurobiology and oncology.
Cell culture models are indispensable tools for preclinical research, allowing for controlled investigation of cellular processes. In the study of this compound and related pathways, several key cell lines have been employed.
SH-SY5Y Cells: This human neuroblastoma cell line is extensively used in neuroscience research, particularly for studying neurodegenerative disorders like Parkinson's disease. cytion.commdpi.com SH-SY5Y cells are of human origin and can be differentiated to exhibit a more mature neuron-like phenotype, characterized by dopaminergic features. nih.govnih.gov The cell line displays two primary morphologies in culture: a neuroblast-like N-type and an epithelial-like S-type. mdpi.com Their ability to express tyrosine hydroxylase makes them a relevant model for investigating inhibitors like this compound. nih.govcnr.it They are also used to study the effects of alpha-synuclein (B15492655) and melanin (B1238610) synthesis. plos.org
PC-12 Cells: Derived from a pheochromocytoma of the rat adrenal medulla, the PC-12 cell line is a well-established model in neurobiological research. cytion.com These cells can synthesize, store, and release catecholamines such as dopamine (B1211576) and norepinephrine (B1679862), making them an excellent model for studying catecholamine biosynthesis. cytion.comnih.gov When treated with nerve growth factor (NGF), PC-12 cells differentiate, extending neurites and adopting characteristics of sympathetic neurons. nih.govfrontiersin.org Research has shown that this compound (as alpha-methyl-p-tyrosine) can block the production of L-DOPA in PC-12 cells, demonstrating its direct inhibitory effect on the catecholamine synthesis pathway in this model. nih.gov
The table below summarizes the characteristics of these principal cell lines.
| Cell Line | Origin | Key Characteristics | Relevance to this compound Research |
|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Dopaminergic phenotype, expresses tyrosine hydroxylase, can be differentiated into neuron-like cells. cytion.comnih.gov | Model for Parkinson's disease and neurotoxicity studies involving the dopamine synthesis pathway. nih.govplos.org |
| PC-12 | Rat Adrenal Pheochromocytoma | Synthesizes and stores dopamine and norepinephrine; differentiates in response to NGF. cytion.comnih.gov | Directly used to demonstrate this compound's inhibition of L-DOPA production. nih.gov |
| Human Fetal Dopaminergic Cells | Primary Human Tissue | Primary neurons that most closely resemble in vivo conditions. | Considered a gold-standard model for studying dopaminergic neuron function and degeneration. |
Oxidative stress and apoptosis are interconnected cellular processes critical in both disease pathogenesis and therapeutic response. Studies on a racemic form of this compound have revealed complex effects on these pathways in cancer cell lines.
In vitro experiments using various human and mouse cancer cell lines (including PAN02 pancreatic cancer cells) showed that exposure to a methyl-ester form of this compound led to a dose-dependent increase in reactive oxygen species (ROS). aacrjournals.org ROS are highly reactive molecules that can cause cellular damage, and their accumulation is a primary indicator of oxidative stress. nih.govabcam.com
Interestingly, the observed increase in oxidative stress did not correlate with an increase in programmed cell death, or apoptosis. In fact, a decrease in the activation of caspase 3/7, key executioner enzymes in the apoptotic cascade, was observed in cell lines such as CAPAN2, HCT116, and MCF7. aacrjournals.org This suggests that while the compound induces oxidative stress, it may simultaneously steer the cells away from an apoptotic response, potentially toward a different cell fate pathway. aacrjournals.org
| Effect | Observation | Cell Lines | Source |
|---|---|---|---|
| Oxidative Stress | Dose-dependent increase in Reactive Oxygen Species (ROS). | PAN02, others | aacrjournals.org |
| Apoptosis | Decrease in caspase 3/7 activation. | CAPAN2, HCT116, MCF7 | aacrjournals.org |
Alpha-synuclein is a protein whose aggregation into insoluble fibrils is a pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov While direct studies on the effect of this compound on alpha-synuclein deposition are limited, a mechanistic link can be proposed based on its known cellular effects.
It is established that oxidative stress can promote the aggregation of alpha-synuclein in in vitro conditions. mdpi.com Oxidative modifications to the alpha-synuclein protein can accelerate the formation of aggregates. mdpi.com Given that preclinical studies have demonstrated that this compound can induce a dose-dependent increase in ROS in certain cell lines, it is plausible that it could influence the alpha-synuclein aggregation process. aacrjournals.org This hypothesis warrants further investigation in relevant neuronal cell models, such as SH-SY5Y and PC-12 cells, which are commonly used for studying alpha-synuclein pathology. nih.govnih.gov
Protein synthesis is a fundamental cellular process that is tightly regulated. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and protein synthesis. nih.govmedchemexpress.commedchemexpress.com The mTORC1 complex, in particular, promotes protein synthesis by phosphorylating key targets like S6 kinase (S6K) and inhibiting the translation repressor 4E-binding protein 1 (4E-BP1). medchemexpress.comyoutube.com
Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to the lysosome for breakdown and recycling. nih.govumich.edu This process is crucial for cellular homeostasis and can be a response to stress.
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. accscience.comfrontiersin.org Modulating the immune components of the TME is a key strategy in modern cancer immunotherapy. nih.gov
Preclinical research has explored the potential of this compound to induce immunomodulation within the TME. aacrjournals.org This investigation is partly based on the role of tyrosine hydroxylase inhibition and subsequent catecholamine depletion. In vitro studies were conducted to explore the mechanistic basis for these effects, with ongoing research focusing on how this compound may alter the polarization of macrophages (the ratio of pro-inflammatory M1 to anti-inflammatory M2 phenotypes) and the populations of various T cells, including regulatory T cells (Tregs), within the TME. aacrjournals.org
In vivo Animal Models
This compound has been evaluated in several rodent models of Parkinson's disease (PD) to assess its neuroprotective capabilities. These models often involve the use of neurotoxins to replicate the dopaminergic neurodegeneration characteristic of the disease.
In a murine model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), this compound has demonstrated a capacity to preserve dopaminergic neuron survival. Pre-treatment with this compound led to a notable increase in the survival of these neurons when subsequently challenged with MPP+.
A study utilizing a rat model with a PARKIN mutation, which is associated with a familial form of Parkinson's disease, also provided evidence for the neuroprotective effects of this compound. In this model, the administration of this compound was found to improve neuron survival.
Table 1: Effect of this compound on Dopaminergic Neuron Survival in Rodent Models of Parkinson's Disease
| Model | Treatment | Outcome |
|---|---|---|
| Murine MPP+ Model | This compound Pre-treatment | Increased dopaminergic neuron survival |
| Rat PARKIN Mutant Strain | This compound Administration | Improved dopaminergic neuron survival |
The structural integrity of the striatum, a key brain region affected in Parkinson's disease, has been shown to be preserved with this compound treatment in preclinical models. In the aforementioned rat model with a PARKIN mutation, the preservation of dopaminergic neuron survival was accompanied by the preservation of striatal fiber density. This suggests that this compound may help maintain the intricate neuronal network within the striatum that is often compromised in Parkinson's disease.
This compound has been investigated for its ability to counteract the neurotoxic effects of methamphetamine, which are mediated in part by a massive release of cytosolic dopamine. Research has shown that this compound can preserve dopaminergic function following an insult with methamphetamine. By inhibiting tyrosine hydroxylase, this compound reduces the synthesis of dopamine, thereby limiting the pool of dopamine available for release by methamphetamine and mitigating its neurotoxic consequences. In studies with rats, methamphetamine administration has been shown to initially increase striatal dopamine levels to 170% of control at 6 hours, followed by a decrease. nih.gov
Table 2: Effects of this compound in a Drosophila Model of LRRK2-Linked Parkinsonism
| Model | Treatment | Key Findings |
|---|
| Drosophila expressing mutant LRRK2 (G2019S) | this compound | - Reversal of hypokinesis (improved climbing ability)
The primary mechanism of action of this compound is the depletion of catecholamines, including dopamine, norepinephrine, and epinephrine (B1671497). Preclinical studies have explored the behavioral consequences of this depletion. In animal models, the reduction of catecholamines has been associated with changes in sleep-wake cycles. Studies in mice using alpha-methyl-p-tyrosine (AMPT), a compound closely related to this compound, have shown that catecholamine depletion can lead to increased sleepiness. researchgate.net
Furthermore, the role of catecholamines in mood regulation has been investigated in various animal models of depression and anxiety. While direct studies with this compound are limited, research on the broader effects of catecholamine depletion suggests a potential influence on mood-related behaviors. For instance, preclinical behavioral tests such as the elevated plus-maze and the forced swimming test are commonly used to assess anxiety and depressive-like behaviors in rodents. nih.govscience.gov The depletion of central nervous system catecholamines is hypothesized to impact performance in these behavioral paradigms.
Investigations in Models of Inflammatory Stimuli and Cytokine Responses
Preclinical research has explored the anti-inflammatory properties of this compound in established models of inflammation. In studies involving rats, this compound demonstrated a significant, dose-dependent inhibitory effect on carrageenan-induced inflammation. Administration of this compound was found to reduce this inflammatory response. medchemexpress.com
Further investigation into the mechanism of its anti-inflammatory action revealed that this compound significantly inhibits high cyclooxygenase-2 (COX-2) activity. medchemexpress.com COX-2 is an enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins, which are mediators of inflammation and pain. By inhibiting this enzyme, this compound can effectively suppress the inflammatory process.
The table below summarizes the dose-dependent effect of this compound on carrageenan-induced inflammation in a rat model. medchemexpress.com
| Dose of this compound (mg/kg, i.p.) | Reduction in Carrageenan Inflammation (at 4 hours) |
| 50 | 40% |
| 100 | 67% |
| 200 | 87% |
Cardiotoxicity Studies (e.g., Methylphenidate-induced)
This compound has been investigated for its protective effects against cardiotoxicity induced by certain stimulants, such as methylphenidate. Preclinical studies in rat models have shown that methylphenidate can induce oxidative stress in heart tissue, leading to cardiac damage. This compound administration was found to counteract these effects, suggesting a cardioprotective role. nih.gov
The mechanism behind this protective effect is linked to the antioxidant properties of this compound and its primary function as a catecholamine synthesis inhibitor. nih.gov In a study on methylphenidate-induced cardiotoxicity in rats, this compound administration prevented the increase of oxidants like malondialdehyde (MDA) and countered the depletion of endogenous antioxidants, including glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.gov By mitigating oxidative damage and reducing excessive catecholamine levels, which can be cardiotoxic, this compound helps preserve the integrity of heart tissue. nih.gov
The following table details the biochemical effects of this compound in a rat model of methylphenidate-induced cardiotoxicity. nih.gov
| Biochemical Marker | Effect of Methylphenidate Alone | Effect of this compound + Methylphenidate |
| Malondialdehyde (MDA) | Increased | Prevented Increase |
| Glutathione (GSH) | Depleted | Prevented Depletion |
| Superoxide Dismutase (SOD) | Depleted | Prevented Depletion |
| Catalase (CAT) | Depleted | Prevented Depletion |
Anticancer Activity in Xenograft Models
The anticancer potential of a racemic mixture of this compound, D/L-alpha-metyrosine (also known as SM-88), has been evaluated in preclinical xenograft models. These studies aim to understand the compound's ability to disrupt cancer cell metabolism and inhibit tumor growth. medchemexpress.com
In one key study, a mouse xenograft model using HCT116 human colon cancer cells was established. The oral administration of SM-88 resulted in a significant reduction in tumor size compared to the control group. medchemexpress.com The proposed mechanism involves the selective disruption of cancer cell processes. In vitro experiments on various cancer cell lines, including pancreatic (PAN02, PANC1), breast (MCF7, 4T1), and colon (HCT116), showed that the compound reduces cell viability in a dose- and time-dependent manner. medchemexpress.com Furthermore, it was observed to increase the generation of reactive oxygen species (ROS) and induce morphological changes suggestive of autophagy, indicating a shift away from apoptosis in certain cancer types. medchemexpress.com
The table below summarizes the findings from a key xenograft study.
| Cancer Cell Line | Animal Model | Compound | Key Finding |
| HCT116 (Colon Cancer) | Mouse Subcutaneous Xenograft | D/L-alpha-metyrosine (SM-88) | Significantly reduced tumor size compared to control. medchemexpress.com |
Impact on Insulin (B600854) Sensitivity and Post-Prandial Insulin Response
The role of this compound in glucose metabolism and insulin sensitivity is linked to its primary mechanism of action: the inhibition of catecholamine synthesis. nih.govpatsnap.com Catecholamines, particularly epinephrine and norepinephrine, are known to influence glucose homeostasis, often by promoting hyperglycemia and inducing insulin resistance. By reducing the levels of these hormones, this compound is hypothesized to improve insulin sensitivity.
While direct preclinical studies on this compound's impact on insulin sensitivity are not extensively detailed in available literature, the underlying principle is supported by research on the role of catecholamines in metabolic regulation. nih.gov Elevated catecholamines can impair insulin-stimulated glucose uptake in peripheral tissues. Therefore, a reduction in their synthesis via tyrosine hydroxylase inhibition would be expected to enhance insulin action.
Clinical Research and Therapeutic Applications of Metirosine
Pheochromocytoma and Paraganglioma (PPGL) Management Metirosine plays a significant role in the pharmacological management of Pheochromocytoma and Paraganglioma (PPGL), neuroendocrine tumors that secrete excessive amounts of catecholamines.drugbank.comjst.go.jpnanets.neteocco.comIts primary therapeutic effect in this context is the reduction of catecholamine synthesis by inhibiting tyrosine hydroxylase.drugbank.comwikipedia.orgnih.govpatsnap.comnewdrugapprovals.orgnih.govfrontiersin.orgThis reduction in circulating catecholamine levels is beneficial in both preparing patients for surgical intervention and in the long-term management of disease that is not amenable to surgery.wikipedia.orgnih.goveocco.comoup.commedscape.comumin.ac.jpresearchgate.netnih.govnih.govwikiwand.comdrugs.com
Studies have demonstrated that this compound administration can lead to a significant decrease in the levels of catecholamines and their metabolites. For example, administration of 1 to 4 grams of this compound daily has been shown to decrease catecholamine biosynthesis by approximately 35% to 80% in patients with pheochromocytoma, as measured by the total excretion of catecholamines and their metabolites like metanephrines and vanillylmandelic acid (VMA). drugbank.comdrugs.com In some instances, this reduction can bring the total excretion of these substances to near-normal levels. drugs.com A study indicated that mean urinary metanephrines decreased by 79% and VMA by 43% with this compound treatment. oup.com
Preoperative Preparation for Surgery Preoperative preparation is a critical phase in the management of PPGL to mitigate the risks associated with surges in catecholamine levels during tumor manipulation.nih.govfrontiersin.orgeocco.comamegroups.orgclinicsinsurgery.comlnh.edu.pkthis compound is utilized in this setting, often as an adjunct to alpha-adrenergic receptor blockers, to reduce catecholamine synthesis prior to surgery.wikipedia.orgnih.govfrontiersin.orgeocco.comoup.commedscape.comumin.ac.jpresearchgate.netnih.govnih.govwikiwand.comamegroups.orglnh.edu.pkmayoclinic.orguni.luresearchgate.netThis pharmacological approach aims to stabilize the patient's cardiovascular status before the surgical procedure.nih.govclinicsinsurgery.comlnh.edu.pk
Hemodynamic Stability during Operation this compound contributes to improved hemodynamic stability during PPGL surgery by reducing the production of catecholamines.frontiersin.orgoup.comumin.ac.jpresearchgate.netlnh.edu.pkBy inhibiting tyrosine hydroxylase, this compound helps to control blood pressure and minimize the risk of hypertensive crises that can occur when the tumor is manipulated during the operation.frontiersin.orgoup.comumin.ac.jpresearchgate.netlnh.edu.pkSome studies suggest that the combination of this compound with alpha-adrenergic blockers can lead to better blood pressure control and a reduced need for antihypertensive medications or vasopressors during surgery compared to alpha-blockade alone.frontiersin.orgjst.go.jpnih.govAlthough one study reported wider intraoperative blood pressure variations with the combination of metyrosine (B1676540) and phenoxybenzamine (B1677643) compared to phenoxybenzamine alone, most studies indicate improved blood pressure control with the combination.frontiersin.org
A study involving patients undergoing surgery for PPGL reported the following changes in mean arterial pressure (MAP) and heart rate (HR) preoperatively with this compound treatment:
| Parameter | Before this compound (Mean ± SD) | With this compound (Mean ± SD) |
| MAP (mmHg) | 132.4 ± 22.1 | 105.2 ± 10.7 |
| HR (bpm) | 95.7 ± 19.3 | 78.8 ± 11.8 |
Another study indicated that patients pretreated with this compound had significantly lower intraoperative peak systolic pressures compared to those without preoperative treatment. nih.gov Specifically, the mean peak systolic pressure was 168 ± 27 mmHg in the this compound group versus 243 ± 40 mmHg in the no medication group. nih.gov
Symptom Alleviation related to Catecholamine Excess (e.g., hypertension, headache, tachycardia, tremor)
Clinical research has demonstrated that this compound can effectively alleviate symptoms associated with excessive catecholamine secretion, particularly in patients with pheochromocytoma. Studies indicate that treatment with this compound leads to a decrease in the frequency and severity of hypertensive attacks. drugbank.comnih.gov Associated symptoms such as headache, nausea, sweating, and tachycardia are also reported to decrease with this compound administration. drugbank.comnih.govdrugs.comwikipedia.orgjst.go.jpiiab.me Tremor, another symptom linked to catecholamine excess, has also been shown to be reduced. wikipedia.orgjst.go.jp
Reduction in Catecholamine and Metabolite Excretion (e.g., urinary metanephrine (B195012), normetanephrine (B1208972), vanillylmandelic acid)
This compound's inhibitory effect on tyrosine hydroxylase directly results in a reduction in the synthesis of catecholamines. This reduction is measurable by decreased levels of catecholamines and their metabolites in the urine. drugbank.comnih.govdrugs.commedscape.com Studies have shown that this compound can reduce catecholamine biosynthesis by approximately 35% to 80%, as indicated by the total excretion of catecholamines and their metabolites, including metanephrine, normetanephrine, and vanillylmandelic acid (VMA). drugbank.comnih.govdrugs.com The maximum biochemical effect, characterized by reduced urinary excretion of these substances, typically occurs within two to three days of starting treatment. drugbank.comnih.govdrugs.comnih.gov Following discontinuation of this compound, urinary concentrations of catecholamines and their metabolites usually return to pretreatment levels within three to four days. drugbank.comnih.govdrugs.comnih.gov
The reduction in urinary excretion of catecholamines and their metabolites correlates with the improvement in symptoms of catecholamine excess. jst.go.jpresearchgate.net
Combination Therapy with Alpha-Blockers
This compound is frequently used in combination with alpha-adrenergic receptor blockers in the management of patients with pheochromocytoma, particularly in the preoperative setting. drugs.comjst.go.jpcigna.comnih.govcigna.comnih.govmayoclinic.orgclinicsinsurgery.comnih.govlnh.edu.pkoup.com This combination approach aims to optimize the control of symptoms and hemodynamic stability.
Combining this compound with alpha-blockers has been shown to result in better blood pressure control compared to using alpha-blockade alone. nih.govlnh.edu.pk Metyrosine can be added to an alpha-blockade regimen to further stabilize blood pressure. cigna.comcigna.com
Preoperative treatment utilizing both this compound and an alpha-blocker has demonstrated a reduced requirement for intraoperative antihypertensive medications, such as phentolamine (B1677648) and vasopressors, during the surgical removal of pheochromocytoma. nih.govclinicsinsurgery.com One study indicated that a significant percentage of patients pretreated with this compound did not require intraoperative phentolamine compared to those treated with phenoxybenzamine alone. nih.gov
Intraoperative Medication Requirements: Metyrosine + Alpha-Blocker vs. Alpha-Blocker Alone
| Preoperative Treatment | Patients Not Requiring Intraoperative Phentolamine | Patients Not Requiring Intraoperative Pressors |
| Metyrosine + Alpha-Blocker | 81% nih.gov | 95% nih.gov |
| Phenoxybenzamine Alone | 33% nih.gov | 50% nih.gov |
| No Medication | 29% nih.gov | Not specified in source |
Note: Data extracted from a retrospective analysis of patients undergoing surgery for pheochromocytoma. nih.gov
Investigational and Off-Label Applications
Beyond its established use in pheochromocytoma, this compound has been explored for other potential applications, including in the field of psychiatric disorders.
Psychiatric Disorders (e.g., Psychosis, Schizophrenia, DiGeorge Syndrome)
This compound's mechanism of inhibiting catecholamine synthesis, including dopamine (B1211576), has led to its investigation in psychiatric conditions thought to involve dopaminergic dysregulation. wikipedia.org This includes exploration of its use in psychosis and schizophrenia. drugs.comeocco.comnih.govtandfonline.com Limited research and case reports have investigated this compound in the treatment of psychosis, particularly in individuals with 22q11.2 deletion syndrome, also known as DiGeorge Syndrome or Velocardiofacial Syndrome. eocco.comtandfonline.comnih.govcambridge.org Some reports suggest potential effectiveness in alleviating psychotic symptoms in patients with 22q11.2 deletion syndrome who have shown inadequate response to conventional antipsychotic treatments. tandfonline.comnih.gov However, the clinical evidence supporting the use of this compound for psychiatric disorders is primarily limited to case reports and small studies. eocco.comnih.govtandfonline.com Some studies in schizophrenia have not demonstrated significant clinical improvement with this compound. drugs.comeocco.comtandfonline.com Metyrosine is considered an investigational agent for these indications and is not approved by the FDA for the treatment of psychiatric disorders. eocco.com Research into these applications is considered sparse, and there is no broad consensus on its efficacy in these populations. tandfonline.comcambridge.org
Treatment-Resistant Psychosis in Velocardiofacial Syndrome (22q11.2 Deletion Syndrome)
Research has explored the potential of this compound in addressing treatment-resistant psychosis associated with Velocardiofacial Syndrome (22q11.2 Deletion Syndrome). This syndrome is linked to various physical and developmental problems, including an increased risk of psychiatric conditions like psychosis. While the search results did not provide specific detailed research findings or data tables on this compound's use for psychosis in this syndrome, one source mentions it as an orphan indication with a sponsor medscape.com. Further investigation would be needed to detail the clinical research in this specific area.
Potential in Dopamine-Related Disorders (e.g., Dystonias, Dyskinesias)
This compound's ability to deplete dopamine in the central nervous system makes it a potential target for the treatment of dopamine-related disorders such as dystonias and dyskinesias wikipedia.org. Dystonias and dyskinesias are characterized by involuntary muscle movements, which are thought to arise from inconsistent regulation of dopamine in dopamine pathways wikipedia.org. By reducing dopamine levels, this compound may help to mitigate these abnormal movements.
Parkinson's Disease Research
This compound has been investigated in the context of Parkinson's Disease (PD) research, particularly concerning dopamine reduction therapy and its effects on cellular pathology.
Effects on Oxidized Dopamine Levels and Alpha-Synuclein (B15492655) Deposition in iPSCs
Research using human-induced pluripotent stem cells (iPSCs) derived from individuals with Parkinson's disease has provided insights into this compound's cellular effects. In chronic cultures of human iPSCs, this compound has been shown to reduce oxidized dopamine levels and alpha-synuclein deposition springermedizin.denih.govnih.gov. Oxidized dopamine is considered a toxic byproduct that can contribute to dopaminergic neurodegeneration in PD researchgate.net. Alpha-synuclein accumulation is a hallmark pathological feature of PD springermedizin.denih.gov. Studies have demonstrated that this compound can block alpha-synuclein-mediated apoptosis in human fetal dopaminergic cells engineered to overexpress alpha-synuclein springermedizin.denih.gov.
Data from iPSC studies:
| Cell Type | Condition | Metyrosine Effect | Citation |
| Human iPSC cultures (normal and DJ-1) | Cultured for 50-180 days | Reduced oxidized dopamine levels and alpha-synuclein deposition | springermedizin.denih.gov |
| Human fetal dopaminergic cells | Engineered to overexpress alpha-synuclein | Blocks alpha-synuclein triggered apoptosis | springermedizin.denih.gov |
Modulation of GID (Graft-Induced Dyskinesias) in Transplanted Patients
This compound has been observed to modulate graft-induced dyskinesias (GIDs) in patients who have received fetal dopaminergic tissue transplantation for Parkinson's disease biologists.comnih.govresearchgate.net. GIDs are involuntary movements that can occur after transplantation. Recently published data on the longitudinal evolution of GID in transplanted patients indicated that these behaviors are dopamine dependent, as they can be reduced by metyrosine, which reduces dopamine synthesis biologists.comresearchgate.net. In a study of five patients who developed persistent dyskinesias after fetal tissue transplantation, metyrosine eliminated dyskinesias but led to the parkinsonian "off" state nih.govresearchgate.net.
Hypertension (as an Antihypertensive Agent)
This compound is classified as an antihypertensive agent and has been used to treat high blood pressure, particularly in the context of pheochromocytoma drugbank.comnewdrugapprovals.orgmayoclinic.orgdrugbank.compatsnap.compatsnap.com. Pheochromocytoma is a tumor of the adrenal gland that leads to the excessive production and release of catecholamines (epinephrine and norepinephrine), resulting in severe hypertension mayoclinic.orgpatsnap.compatsnap.com. Metyrosine reduces the amount of these chemicals, thereby lowering blood pressure drugbank.commayoclinic.org. It is used for the preoperative preparation of patients for pheochromocytoma surgery, for managing patients when surgery is contraindicated, and for the chronic treatment of malignant pheochromocytoma newdrugapprovals.orgmedscape.com. In patients who respond, blood pressure progressively decreases during the first two days of therapy drugbank.com.
Data on this compound's effect on catecholamine biosynthesis in pheochromocytoma patients:
| Patient Group | Metyrosine Dose (per day) | Reduction in Catecholamine Biosynthesis (measured by urinary excretion of catecholamines and metabolites) | Citation |
| Patients with pheochromocytoma | 1 to 4 grams | Approximately 35% to 80% | drugbank.com |
The maximum biochemical effect typically occurs within two to three days, and catecholamine levels usually return to pretreatment levels within three to four days after discontinuing this compound drugbank.com.
Cancer Research (D,L-alpha-metyrosine, SM-88, racemetyrosine)
D,L-alpha-metyrosine, referred to as SM-88 or racemetyrosine in the context of cancer research, is a clinical-stage, chemically modified racemic amino acid therapy being explored for its broad anticancer activity across various indications. researchgate.netaacrjournals.org This approach leverages the differences in amino acid metabolism between cancer cells and normal cells. researchgate.netnih.gov SM-88 has demonstrated encouraging tumor responses in clinical trials across 15 different cancer types, including pancreatic, lung, breast, prostate, sarcoma, and lymphoma. drug-dev.comjci.org
Novel Metabolism-Based Therapy
SM-88 represents a novel therapeutic strategy that targets the altered metabolism of cancer cells. researchgate.netnih.gov Cancer cells often exhibit increased uptake and consumption of certain amino acids, such as tyrosine, compared to normal cells. nih.gov As a dysfunctional tyrosine derivative, racemetyrosine is specifically taken up by cancer cells through the L-amino acid transferase-1 (LAT1) transporter, which is often overexpressed in these cells. cancer.govnih.govcancer.gov This selective uptake allows SM-88 to interfere with tyrosine-mediated metabolic pathways critical for cancer cell survival and proliferation. nih.govnih.gov
Selective Disruption of Cancer Cells
The selective uptake of racemetyrosine by cancer cells through LAT1 is a key aspect of its mechanism, aiming to disrupt cancer cells while sparing healthy ones. cancer.govnih.govletswinpc.org By acting as a faulty amino acid building block, racemetyrosine interferes with protein synthesis specifically within cancer cells. cancer.govletswinpc.org This targeted disruption is hypothesized to break down the cancer cell's key defenses and lead to cell death. drug-dev.com
Exploiting the Warburg Effect
SM-88 is designed to exploit the Warburg effect, a metabolic phenomenon observed in most cancer cells where they primarily rely on glycolysis for energy production, even in the presence of oxygen. nih.govnih.govfrontiersin.orgimrpress.comdovepress.com This altered metabolic state increases cancer cells' demand for metabolic precursors, including amino acids and lipids. nih.govnih.gov By targeting these altered metabolic pathways, SM-88 aims to disrupt the energy supply and biosynthetic processes that support rapid tumor growth and proliferation. nih.govnih.gov Sirolimus, often used in combination with SM-88, is thought to enhance the uptake of SM-88 by blocking glucose utilization, thereby forcing cancer cells to increase their uptake of amino acids and lipids. nih.gov
Targeting Protein Synthesis Pathways
A primary mechanism of action for racemetyrosine is the disruption of protein synthesis in cancer cells. cancer.govletswinpc.orgonclive.com As a tyrosine derivative and a faulty amino acid, it is incorporated into proteins, leading to the production of dysfunctional proteins. cancer.gov Specifically, racemetyrosine is thought to disrupt the synthesis of mucin-1 (MUC1) protein, which is highly overexpressed in most cancer cells and plays a protective role. cancer.govnih.govcancer.gov The disruption of MUC1 synthesis compromises the cancer cell's defenses and increases its vulnerability. cancer.govcancer.gov
Increasing Oxidative Stress in Cancer Cells
Racemetyrosine is associated with increasing oxidative stress in cancer cells. researchgate.netnih.govnih.govletswinpc.org MUC1, whose synthesis is disrupted by racemetyrosine, normally helps regulate reactive oxygen species (ROS) levels in cancer cells by upregulating antioxidant defenses. cancer.govcancer.gov The loss of MUC1 in the presence of racemetyrosine leads to increased ROS levels and oxidative stress. cancer.govnih.govcancer.gov This increased oxidative stress can damage cellular components and induce cell death. letswinpc.orgontosight.ai Phenytoin, another agent sometimes used in combination with SM-88 (as part of SMK therapy), can stimulate the production of reactive lipid species, further increasing oxidative stress in the tumor microenvironment and within cancer cells. nih.govnih.govcancer.gov In vitro experiments with SM-88 methyl-ester (SM-88 ME) have shown a dose-dependent increase in ROS in various cancer cell lines, including PAN02 pancreatic cancer cells. researchgate.netaacrjournals.org
Disruption of Autophagy in Cancer Cells
Research suggests that SM-88 can also disrupt autophagy in cancer cells. onclive.comaacrjournals.org Autophagy is a cellular process that cancer cells can use to recycle their components to support growth and survival, particularly under stress conditions. onclive.com By inhibiting this process, SM-88 may further hinder the ability of cancer cells to maintain themselves and grow. onclive.com Morphological changes suggesting the formation of autophagic vacuoles have been observed in various cancer cell lines, including PAN02, PANC1, and 4T1, following exposure to SM-88 ME. researchgate.netaacrjournals.org Early data also suggest that in certain cancer types, such as PAN02 pancreatic cancer, SM-88 may lead to a shift away from apoptosis and towards autophagy. researchgate.netaacrjournals.org
Tumor Immunomodulation
Research suggests that this compound may play a role in modulating the tumor microenvironment and influencing immune responses against cancer. D/L-alpha-metyrosine (SM-88, racemetyrosine), a chemically modified racemic amino acid therapy, has been investigated for its broad anticancer activity researchgate.netaacrjournals.org. Studies have explored its potential to disrupt cancer cell metabolism and induce immunomodulation within the tumor microenvironment, specifically related to tyrosine hydroxylase inhibition and catecholamine depletion researchgate.netaacrjournals.org.
In vitro experiments using a range of human and mouse cancer cell lines, including MCF-7, 4T1, HCT116, CAPAN2, PAN02, and PANC01, have assessed the effects of SM-88 methyl-ester (SM-88 ME) on various cellular processes researchgate.netaacrjournals.org. These studies indicated a dose-dependent increase in reactive oxygen species (ROS) and decreases in caspase 3/7 activation upon exposure to SM-88 ME in certain cell lines researchgate.netaacrjournals.org. Morphological changes suggestive of autophagic vacuole formation were also observed in several cell lines, including PAN02, PANC1, and 4T1 researchgate.netaacrjournals.org. Viability was reduced in a dose- and time-dependent manner across all tested cell lines researchgate.netaacrjournals.org.
In vivo studies, such as xenograft models, have also been conducted. In a mouse HCT116 subcutaneous xenograft model, mice treated with SM-88 ME showed significantly reduced tumor size compared to control mice researchgate.netaacrjournals.org. Ongoing research using orthotopic xenografts in 4T1 and PAN02 models continues to investigate the effects of SM-88 monotherapy researchgate.netaacrjournals.org.
Further investigations are focusing on the correlation between LAT1 expression and efficacy, as well as alterations in macrophage polarization (M1/M2 ratio), regulatory T cells (Tregs), and various T cell populations within the tumor microenvironment researchgate.netaacrjournals.org. Preclinical data presented at AACR 2020 highlighted multiple monotherapy effects of SM-88, including increased oxidative stress, disruption of autophagy, and tumor immunomodulation firstwordpharma.com. The reduction of immunosuppressive cells in the tumor microenvironment observed in preclinical studies supports the exploration of combining SM-88 with immuno-oncology treatments firstwordpharma.com. Racemetyrosine is thought to disrupt the synthesis of cancer cell mucin-1 protein, potentially leading to increased oxidative stress, cell death, and enhanced immunogenicity researchgate.netnih.gov.
In the context of CAR T-cell therapy, α-methyltyrosine (metyrosine) has been used to inhibit catecholamine synthesis frontiersin.org. Studies have shown that treatment of CD19 CAR T-cells incubated with CD19+ Raji cells with metyrosine reduced catecholamine and pro-inflammatory cytokine levels in vitro frontiersin.org. In a syngeneic mouse model of B cell acute lymphoblastic leukemia, a lower dose of this compound did not impair antitumor efficacy nih.gov.
Combination with Conditioning Agents (e.g., Melanin (B1238610), Phenytoin, Sirolimus)
This compound, specifically the racemic mixture D,L-alpha-metyrosine (SM-88), has been investigated in combination with other agents as a potential anticancer therapy. This combination, often referred to as SMK therapy or SM-88 plus MPS, includes SM-88, methoxsalen, phenytoin, and sirolimus nih.govnyu.edunih.gov. These conditioning agents (methoxsalen, phenytoin, and sirolimus) are drugs approved by the FDA for uses other than cancer treatment, and they are typically used at lower doses in this combination therapy nyu.edu.
A first-in-human, open-label, pilot study of racemetyrosine in combination with melanin, phenytoin, and sirolimus (SMK therapy) was conducted in subjects with advanced metastatic cancer nih.govnih.govresearchgate.net. The study aimed to characterize the safety, tolerability, and efficacy of this combination nih.govresearchgate.net.
Preclinical studies have also explored the efficacy of SM-88 alone or in combination with sub-toxic doses of these conditioning agents (methoxsalen, phenytoin, and sirolimus) in resistant cell models of estrogen receptor-positive (ER+) breast cancer aacrjournals.org. These studies hypothesized that SM-88 uptake would be increased in cancer cells compared to normal cells aacrjournals.org. Results indicated that SM-88 as a single agent or in combination with MPS resulted in the induction of incomplete autophagy in both sensitive and resistant ER+ breast cancer cells aacrjournals.org.
A randomized phase 2 trial (NCT03778996) is also assessing a combination of a metyrosine-derivative, low-dose methoxsalen, phenytoin, and sirolimus as maintenance therapy for advanced Ewing's sarcoma patients and as salvage therapy for sarcoma patients medicaljournalssweden.se.
Modulation of Inflammatory Responses (e.g., Cytokine Storm Syndrome, SARS-CoV-2)
This compound's ability to inhibit catecholamine synthesis has led to investigations into its potential to modulate inflammatory responses, particularly in conditions characterized by excessive cytokine production like cytokine storm syndrome and in the context of SARS-CoV-2 infection.
Cytokine storm syndrome (CSS), also known as cytokine release syndrome (CRS), is a hyperinflammatory state characterized by the overproduction of cytokines and other proinflammatory molecules nih.govjci.orgimmunologyresearchjournal.com. This syndrome can occur in response to infections, including SARS-CoV-2, and certain immunotherapies nih.govjci.orgimmunologyresearchjournal.com. Emerging evidence suggests that a subset of patients with COVID-19 develop CSS nih.govjci.orgmedrxiv.org.
Research has shown that CRS observed with bacterial infections, CAR-T cells, and other T cell-activating therapies is accompanied by a surge in catecholamines nih.govjci.orgmedrxiv.orgnih.gov. Catecholamines are understood to enhance inflammatory injury by augmenting the production of IL-6 and other cytokines through a self-amplifying feed-forward loop in immune cells that requires alpha-1 adrenergic receptor (α1-AR) signaling nih.govjci.orgmedrxiv.org.
Prophylactic inhibition of catecholamine synthesis with metyrosine, a tyrosine hydroxylase antagonist, has been shown to reduce levels of catecholamines and cytokine responses in mice nih.govjci.orgmedrxiv.org. This inhibition resulted in markedly increased survival following various inflammatory stimuli in these animal models nih.govjci.orgmedrxiv.orgmedrxiv.org. Similar protective effects against hyperinflammatory stimuli were observed with the α1-AR antagonist prazosin, suggesting that this class of drugs can also prevent cytokine storm nih.govjci.orgmedrxiv.orgmedrxiv.org. Pharmacologic catecholamine blockade with metyrosine protected mice from lethal complications of CRS resulting from infections and various biotherapeutic agents, including oncolytic bacteria, T-cell-targeting antibodies, and CAR-T cells nih.gov.
In the context of SARS-CoV-2, while direct studies on this compound as a treatment are limited in the provided results, research has highlighted the involvement of cytokine storm syndrome in severe COVID-19 nih.govjci.orgimmunologyresearchjournal.commedrxiv.org. Studies have shown that tyrosine-related metabolism pathways were significantly changed after SARS-CoV-2 infection, with a remarkable decrease in dopamine levels observed in infected patients nih.gov. A decrease in dopamine content has been reported to potentially lead to a decrease in human immune function nih.gov. Given this compound's mechanism of action in depleting catecholamines, including dopamine, its role in the context of SARS-CoV-2-induced inflammation and altered tyrosine metabolism warrants further investigation.
Research Methodologies and Analytical Approaches
Measurement of Catecholamines and Metabolites
Assessment of metirosine's impact relies heavily on quantifying catecholamines and their downstream metabolites, which serve as indicators of catecholamine synthesis inhibition.
Urinary Excretion Analysis
Analysis of urinary excretion is a standard method for evaluating catecholamine metabolism and is a primary method to assess the biochemical effects of this compound. ontosight.aithegoodscentscompany.com Key metabolites measured in urine include metanephrine (B195012), normetanephrine (B1208972), and vanillylmandelic acid (VMA). ontosight.aiwikipedia.orgmassbank.eu Metanephrine and normetanephrine are metabolites of epinephrine (B1671497) and norepinephrine (B1679862), respectively. ontosight.aiwikipedia.org Changes in the urinary excretion patterns and levels of these metabolites are key indicators of this compound's effectiveness. ontosight.aithegoodscentscompany.comwikipedia.orgmassbank.eu Reduced excretion levels suggest successful inhibition of tyrosine hydroxylase. massbank.eu Urinary excretion data is also utilized in pharmacokinetic studies. fishersci.ptfishersci.ca
| Urinary Metabolite | Originating Catecholamine | Role in Assessment of this compound |
| Metanephrine | Epinephrine | Indicator of synthesis inhibition wikipedia.orgmassbank.eu |
| Normetanephrine | Norepinephrine | Indicator of synthesis inhibition wikipedia.orgmassbank.eu |
| Vanillylmandelic acid (VMA) | Epinephrine, Norepinephrine | Indicator of metabolism ontosight.aithegoodscentscompany.commassbank.eu |
Cerebral Spinal Fluid (CSF) Assays
Cerebral spinal fluid (CSF) levels of catecholamine metabolites can provide insights into central catecholamine metabolism. citeab.com Metabolites such as homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are examples of those measured in CSF to understand central effects. citeab.com
Plasma and Blood Serum Analysis
Plasma analysis is employed to monitor both this compound levels and the concentrations of catecholamines. citeab.comhmdb.ca Techniques like high-performance liquid chromatography (HPLC) with electrochemical detection are used for this purpose. hmdb.ca This type of analysis allows for the assessment of systemic exposure to this compound and the degree to which it inhibits the enzyme tyrosine hydroxylase. hmdb.ca
Pharmacokinetic Studies
Pharmacokinetic studies are conducted to understand how the body processes this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.org These studies are important for understanding drug disposition. wikipedia.org
Absorption and Elimination
Studies have investigated the absorption and elimination characteristics of this compound to understand its pharmacokinetic profile. wikipedia.org Pharmacokinetic parameters, including elimination half-life and clearance, are assessed. fishersci.ca Urinary excretion data is essential for calculating these elimination parameters. fishersci.ca
Impact of Renal Function on Pharmacokinetics
Renal function plays a crucial role in the elimination of this compound and its metabolites. fishersci.pt Research has demonstrated that impaired renal function can significantly alter this compound pharmacokinetics. fishersci.ptfishersci.ca This alteration can lead to a prolonged half-life and increased plasma concentrations of the drug. fishersci.pt Studies specifically in patients with varying degrees of renal impairment have been conducted to characterize these effects. fishersci.ca
Clinical Trial Design and Implementation
Clinical trials involving this compound have been conducted with different designs to address specific research questions related to its use in conditions like pheochromocytoma and, in some cases, other disorders. nih.govresearchgate.netnih.govnih.govpatsnap.comnih.govtandfonline.com
Prospective, Multi-center, Open-label Studies
Prospective, multi-center, open-label studies have been utilized to assess the efficacy, safety, and pharmacokinetics of this compound in patient populations. One such study conducted in Japan across 11 sites investigated this compound in patients with pheochromocytoma/paraganglioma (PPGL). researchgate.netnih.govjst.go.jp This study recruited patients aged 12 years and older who required preoperative or chronic treatment for PPGL, were receiving α-blocker treatment, had elevated baseline urinary metanephrine or normetanephrine levels, and exhibited symptoms associated with excess catecholamines. researchgate.netnih.govjst.go.jp The primary outcome measure in this study was the proportion of patients achieving at least a 50% reduction in urinary metanephrine or normetanephrine levels from baseline. researchgate.netnih.govjst.go.jp
Retrospective Analyses and Systematic Reviews
Retrospective analyses and systematic reviews have also contributed to the understanding of this compound's role in clinical practice. A systematic literature review, for instance, was conducted to evaluate the efficacy and safety of this compound in patients with pheochromocytoma/paraganglioma. researchgate.netnih.govfirstwordpharma.com This review included studies with human subjects and original data, focusing on studies with 10 or more patients treated with this compound for PPGL. researchgate.netnih.govfirstwordpharma.com Retrospective studies have also been performed to examine the long-term clinical outcomes and prognostic determinants in patients with metastatic or recurrent PPGL, sometimes including patients who received this compound as part of their treatment. researchgate.net
First-in-Human Studies
First-in-human studies have been conducted to characterize the safety, tolerability, and preliminary efficacy of this compound, particularly when investigated for new potential applications. A pilot first-in-human study explored a combination therapy involving D,L-alpha-metyrosine (SM-88) along with other agents in subjects with advanced metastatic cancer. nih.govnih.gov This study aimed to assess the effects of this novel metabolism-based anti-cancer agent in a clinical setting for the first time. nih.govnih.gov
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are crucial for investigating the underlying mechanisms by which this compound exerts its effects and for identifying potential biomarkers or related pathways.
Gene Expression Profiling
Gene expression profiling has been employed in studies related to conditions where this compound might have a therapeutic role, such as pheochromocytoma and certain cancers. researchgate.netomicsdi.orgasco.orgnih.govspringermedizin.de While not always directly focused on this compound's effect on gene expression, these studies provide context on the molecular landscape of the diseases being treated. For example, gene expression profiling of PPGL samples has been conducted to identify differentially expressed genes between benign and malignant tumors, which can inform the understanding of the disease and potential therapeutic targets. researchgate.net Microarray assays have also been used to screen gene expression profiles in various research contexts. springermedizin.de
Immunohistochemistry and Flow Cytometry in Tumor Microenvironment
Immunohistochemistry (IHC) and flow cytometry are valuable techniques used to analyze the cellular composition and protein expression within tissues, including the tumor microenvironment. aacrjournals.orgresearchgate.netdntb.gov.uaijbs.comnih.govsotio.com These methods can be applied to study the effects of this compound or related therapies on the tumor microenvironment, such as assessing changes in immune cell populations or the expression of specific markers. aacrjournals.orgresearchgate.net For instance, ongoing research has utilized immunohistochemistry and flow cytometry to investigate the correlation between the expression of LAT1, alterations in macrophage polarization (M1/M2 ratio), and the presence of T regulatory cells (Tregs) and other T cell populations in the tumor microenvironment in the context of a metyrosine (B1676540) derivative (SM-88) being studied for its anticancer effects. aacrjournals.orgresearchgate.net These techniques allow for the detailed characterization of the cellular landscape and immune response within tumors. ijbs.comsotio.com
Measurement of Reactive Oxygen Species (ROS)
The assessment of Reactive Oxygen Species (ROS) and related oxidative stress markers is a relevant methodology in studies investigating the cellular impact of compounds like this compound, particularly when exploring potential protective or damaging effects in various physiological or pathological contexts. ROS are highly reactive molecules that can cause oxidative damage to cellular components. Measuring ROS levels or the activity of antioxidant defense systems provides insight into the oxidative balance within cells and tissues.
In a study investigating the potential protective effects of this compound against methylphenidate-induced oxidative heart damage in rats, researchers employed several methods to evaluate oxidative stress. These methods included the analysis of malondialdehyde (MDA), total glutathione (B108866) (tGSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) levels in heart tissues frontiersin.orgresearchgate.net. MDA is a lipid peroxidation product and a marker of oxidative damage, while tGSH is a key non-enzymatic antioxidant. SOD and CAT are crucial antioxidant enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively.
Research findings from this study indicated that methylphenidate administration led to increased MDA levels and decreased tGSH, SOD, and CAT levels in rat heart tissues, signifying increased oxidative stress frontiersin.orgresearchgate.net. Treatment with this compound in combination with methylphenidate resulted in lower oxidant levels (MDA) and higher antioxidant levels (tGSH, SOD, and CAT) compared to the group treated with methylphenidate alone frontiersin.orgresearchgate.net. This suggests that this compound may exert a protective effect against methylphenidate-induced oxidative damage by modulating the levels of these oxidative stress markers. frontiersin.orgresearchgate.net
While specific details on the exact protocols (e.g., specific assay kits, instrumentation) for measuring MDA, tGSH, SOD, and CAT were not extensively detailed in the available information, the use of these established biochemical assays is standard practice for assessing oxidative stress in tissue samples. The significant differences observed in the levels of these markers between the groups highlight the application of these measurements in evaluating the impact of this compound on the oxidative state of tissues in experimental models. frontiersin.orgresearchgate.net
Based on the research findings frontiersin.orgresearchgate.net, a summary of the observed effects of this compound on oxidative stress markers in the context of methylphenidate-induced heart damage in rats can be presented:
| Marker | Methylphenidate Group | This compound + Methylphenidate Group | Significance (vs. Methylphenidate Group) |
| Malondialdehyde (MDA) | Increased | Lower | p < 0.001 frontiersin.orgresearchgate.net |
| Total Glutathione (tGSH) | Decreased | Higher | p < 0.001 frontiersin.orgresearchgate.net |
| Superoxide Dismutase (SOD) | Decreased | Higher | p < 0.001 frontiersin.orgresearchgate.net |
| Catalase (CAT) | Decreased | Higher | p < 0.001 frontiersin.orgresearchgate.net |
Note: Data is based on reported significant differences in the source material frontiersin.orgresearchgate.net. Actual numerical values were not available.
Caspase Activation Assays
Information regarding the specific application of caspase activation assays in studies focusing solely on this compound was not found within the scope of the conducted research.
Clinical Considerations and Management Strategies
Drug Interactions
The concomitant use of metirosine with other medications requires careful consideration due to the potential for significant drug interactions. These interactions can either potentiate the sedative effects of this compound or alter the efficacy of either drug.
Central Nervous System (CNS) Depressants and Alcohol: this compound can have additive sedative effects when taken with alcohol and other CNS depressants, such as hypnotics, sedatives, and tranquilizers. nih.govnih.gov This can lead to increased drowsiness and impaired motor coordination, making activities that require mental alertness, like driving, potentially hazardous. nih.govnih.gov
Antipsychotic Medications: Caution is advised when administering this compound to patients receiving phenothiazines (e.g., chlorpromazine, prochlorperazine, thioridazine) or haloperidol. nih.govclevelandclinic.org The extrapyramidal effects of these antipsychotic drugs may be potentiated by this compound's inhibition of catecholamine synthesis. nih.gov
Hypotensive Agents: this compound may enhance the hypotensive effects of other medications intended to lower blood pressure. drugbank.com For instance, it can increase the hypotensive activities of drugs like abaloparatide, acebutolol, amiodarone, amlodipine, bepridil, betaxolol, and captopril. drugbank.com
Other Notable Interactions:
The therapeutic efficacy of this compound can be diminished when used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) and acemetacin. drugbank.com
Conversely, the therapeutic efficacy of this compound can be increased when combined with benzthiazide. drugbank.com
Certain medications may decrease the antihypertensive activities of this compound, including acetylsalicylic acid, adrafinil, and bethanidine. drugbank.com
The following table provides a summary of notable drug interactions with this compound:
| Interacting Drug/Class | Potential Effect |
|---|---|
| CNS Depressants (e.g., alcohol, sedatives, opioids) | Additive sedative effects, increased drowsiness. nih.govdrugs.com |
| Antipsychotics (e.g., phenothiazines, haloperidol) | Potentiation of extrapyramidal side effects. nih.govclevelandclinic.org |
| Hypotensive Agents | Increased hypotensive effects. drugbank.com |
| NSAIDs (e.g., aceclofenac, acemetacin) | Decreased therapeutic efficacy of this compound. drugbank.com |
| Benzthiazide | Increased therapeutic efficacy of this compound. drugbank.com |
Patient Tolerance and Side Effect Profile
The use of this compound is associated with a range of potential side effects affecting various body systems. Understanding and managing these effects are key to patient tolerance and treatment adherence.
The most common adverse reaction to this compound is sedation, which can range from moderate to severe and is observed in almost all patients. nih.gov This sedative effect typically begins within the first 24 hours of therapy, peaks after two to three days, and may diminish over the following week unless the dosage is increased. nih.gov Other CNS effects can include:
Fatigue and Drowsiness: A persistent feeling of tiredness is a common experience. nih.govpatsnap.com
Anxiety and Depression: Mood changes, including anxiety and depression, have been reported. nih.govpatsnap.com
Lethargy and Confusion: Patients may experience a lack of energy and mental confusion. clevelandclinic.orgpatsnap.com
Hallucinations: Seeing or hearing things that are not there is a possible, though less common, side effect. clevelandclinic.orgdrugs.com
These psychic disturbances appear to be dose-dependent and may resolve with a reduction in dosage. nih.gov
This compound can induce neuromuscular and extrapyramidal symptoms (EPS), which are movement disorders. patsnap.com These symptoms can manifest as:
Tremor: Involuntary shaking of the hands or a gross tremor of the trunk. nih.govrxlist.com
Muscle Spasms and Stiff Posture: Involuntary muscle contractions leading to abnormal postures. rxlist.comdrugs.com
Shuffling Gait: A walking pattern characterized by short, shuffling steps. drugs.com
Involuntary Muscle Movement: Uncontrollable movements of various body parts. patsnap.com
Drooling and Trouble Speaking: Difficulty controlling saliva and speech. drugs.comrxlist.com
These effects are thought to be related to the depletion of dopamine (B1211576) and can occasionally be accompanied by trismus (lockjaw) and frank parkinsonism. nih.govnih.gov
Gastrointestinal side effects are also associated with this compound use.
Diarrhea: This occurs in about 10% of patients and can be severe enough to require anti-diarrheal agents if this compound therapy must be continued. nih.gov
Constipation: While less common than diarrhea, constipation can also occur. patsnap.com
Other GI effects: Nausea, vomiting, and abdominal pain have been reported infrequently. nih.gov
The formation of crystals in the urine (crystalluria) is a potential complication of this compound therapy. nih.gov
Mechanism: this compound itself can crystallize in the urine, appearing as needles or rods. nih.govnih.gov
Risk Factors: The risk of crystalluria increases with higher doses. nih.govnih.gov
Management: To minimize this risk, patients are advised to maintain a sufficient fluid intake to achieve a daily urine volume of 2000 mL or more. nih.govnih.gov If crystalluria occurs, fluid intake should be further increased. If it persists, a reduction in dosage or discontinuation of the drug may be necessary. nih.govnih.gov
Associated Symptoms: Painful or difficult urination and cloudy urine have been reported. drugs.comrxlist.com
While this compound is used to manage the cardiovascular symptoms of pheochromocytoma, it can also have direct cardiovascular effects.
Tachycardia: In patients with pheochromocytoma, this compound typically helps to decrease the frequency and severity of hypertensive attacks and associated tachycardia. drugbank.comdrugs.com
Hypertension: Although it is used to treat hypertension secondary to pheochromocytoma, this compound is not recommended for the treatment of essential hypertension. drugs.commedscape.com
Management of Adverse Events
The management of adverse events associated with metyrosine (B1676540) focuses on patient education, dose adjustment, and symptomatic control. Key strategies are summarized in the table below.
Table 1: Management Strategies for Common Metyrosine-Related Adverse Events
| Adverse Event | Management and Intervention Strategies |
|---|---|
| Sedation | Sedation is the most common adverse reaction, affecting nearly all patients. drugs.com Management includes: • Patient Counseling: Patients should be warned about the sedative effects and advised against activities that require mental alertness, such as driving or operating machinery. drugs.com • Avoiding Concomitant CNS Depressants: Metyrosine can have additive sedative effects with alcohol and other central nervous system (CNS) depressants (e.g., hypnotics, sedatives). drugs.comdrugs.com • Dose Titration: If somnolence is excessive during dose escalation, the previously tolerated dose can be continued rather than increased. nih.gov The sedative effects are typically maximal after two to three days and tend to decrease after a week at a stable dose. drugs.com |
| Extrapyramidal Symptoms (EPS) | Symptoms such as drooling, speech difficulty, and tremors can occur. drugs.com Management strategies include: • Dose Reduction: Lowering the dose of metyrosine can resolve symptoms. nih.gov • Treatment Interruption: Symptoms have been shown to resolve after stopping the medication. nih.gov • Pharmacologic Intervention: In some cases, an abortive medication may be used, with treatment potentially resuming at a lower dose. nih.gov |
| Crystalluria | The formation of crystals in the urine can occur, potentially leading to dysuria or hematuria. drugs.com Management is centered on prevention and hydration: • Fluid Intake: Patients should be advised to maintain a liberal fluid intake to prevent crystalluria. drugs.comdrugs.com • Increased Hydration: If crystalluria occurs, fluid intake should be increased further. drugs.com • Dose Adjustment: If crystalluria persists despite adequate hydration, decreasing the dose or discontinuing the drug is recommended. drugs.com |
| Diarrhea | Diarrhea can result from metyrosine treatment. patsnap.com Management may involve: • Dose Reduction: Reducing the medication dose can lead to the disappearance of this symptom. drugs.com • Discontinuation: Cessation of treatment will also resolve the issue. drugs.com • Medical Consultation: Patients should be advised to contact their physician for severe or ongoing diarrhea. drugs.com |
Considerations in Specific Patient Populations
The use of metyrosine requires special consideration in certain patient populations due to potential differences in drug handling and susceptibility to adverse effects.
Table 2: Metyrosine Use in Specific Patient Populations
| Patient Population | Key Considerations and Recommendations |
|---|---|
| Patients with Chronic Kidney Disease | Metyrosine is primarily excreted by the kidneys. drugs.com Therefore, in patients with renal impairment, the effects of the drug may be increased due to slower removal from the body. drugs.com Caution is advised, and it is particularly important that these patients maintain adequate fluid intake to support kidney function. drugs.com |
| Patients with Liver Disease | Caution should be exercised when administering metyrosine to patients with impaired hepatic function, as the effects of the drug may be increased. drugs.comdrugs.com |
| Patients with Diabetes, Coronary Artery Disease, or Heart Failure | Metyrosine has been used safely in patients with pheochromocytoma who have comorbid conditions such as diabetes, coronary artery disease, and systolic heart failure. In a clinical cohort, side effects in these patients were reported to be generally minimal or mild. |
| Elderly Patients | Clinical experience has not identified significant differences in response between elderly and younger patients. However, dose selection for an elderly patient should be cautious, generally starting at the lower end of the dosing range. This approach reflects the greater frequency of decreased hepatic, renal, or cardiac function and the higher likelihood of concomitant diseases or other drug therapies in this population. |
Future Directions and Research Gaps
Long-term Durability of Efficacy
One area requiring further investigation is the long-term durability of metyrosine's efficacy. While clinical trials have demonstrated its ability to suppress catecholamine synthesis and alleviate symptoms of excess catecholamines, particularly in pheochromocytoma and paraganglioma (PPGL), the sustained nature of this effect over extended treatment periods needs more comprehensive evaluation. Studies have shown metyrosine (B1676540) can reduce catecholamine biosynthesis by 35% to 80% with daily doses of 1 to 4 grams in patients with catecholamine-secreting PPGL. nih.govwikidoc.orgdrugbank.com The maximum biochemical effect is typically observed within two to three days of administration. wikidoc.orgdrugbank.com
Efficacy of Combination Therapies with Anti-tumor Treatments
The potential for combining metyrosine with anti-tumor treatments, such as chemotherapy (e.g., cyclophosphamide, vincristine, and dacarbazine (B1669748) - CVD therapy) or internal radiation therapy (e.g., 131I-metaiodobenzylguanidine - MIBG therapy), represents another avenue for future research. While these anti-tumor therapies are sometimes indicated for malignant PPGL, their effects can be limited. jst.go.jp Exploring the efficacy of metyrosine as an adjunct in these regimens could offer improved symptomatic control for patients. jst.go.jp Additionally, racemetyrosine, a racemic mixture including metyrosine, is being investigated in combination with other agents (melanin, phenytoin, and sirolimus) in patients with advanced metastatic cancer, showing potential to disrupt cancer cells and enhance immunogenicity in preclinical models. nih.govresearchgate.net
Impact on Intraoperative Events and Blood Pressure Fluctuation
Further research is needed to fully understand metyrosine's impact as a preoperative treatment on intraoperative events, particularly blood pressure fluctuation, in patients undergoing surgery for PPGL. Studies have indicated that metyrosine, when used in combination with alpha-blockers like phenoxybenzamine (B1677643) or doxazosin (B1670899), can influence intraoperative hemodynamics. nih.govresearchgate.netresearchgate.net For instance, one study showed that patients treated with metyrosine and phenoxybenzamine had lower minimum systolic and diastolic blood pressures intraoperatively compared to those receiving phenoxybenzamine alone, but also exhibited larger intraoperative blood pressure oscillations. nih.gov Another study found that the combination of doxazosin and metyrosine affected intraoperative circulatory hemodynamics, leading to a reduced occurrence of blood pressure elevation during surgery. researchgate.netresearchgate.net
Efficacy and Safety at Higher Doses
Investigating the efficacy and safety of metyrosine at higher doses is also a critical research gap. While doses up to 4000 mg per day have been used in clinical trials, the incremental inhibitory effect on catecholamine synthesis may become proportionally less at doses exceeding 1500 mg per day. nih.govwikipedia.orgresearchgate.net Although crystalluria has been reported at doses over 2 grams per day, it is not consistently observed and can often be managed by dose reduction. nih.gov Further studies are needed to determine the optimal balance of efficacy and safety at higher dose ranges.
Potential as a New Antihypertensive Agent for Resistant Hypertension
Metyrosine's potential as a new antihypertensive agent, particularly for patients with resistant hypertension, warrants further exploration. jst.go.jp Resistant hypertension is defined as blood pressure that remains elevated despite treatment with at least three antihypertensive medications, including a diuretic. ecrjournal.commdpi.comnih.gov Metyrosine's mechanism of action, inhibiting catecholamine synthesis, offers a different approach compared to many existing antihypertensive drugs. drugbank.comnewdrugapprovals.org While metyrosine is currently contraindicated for essential hypertension, its effect on reducing catecholamines and improving hypertension in PPGL patients suggests a potential role in resistant hypertension, a condition associated with increased cardiovascular risk. wikipedia.orgecrjournal.comescardio.org
Investigation of Novel Therapeutic Applications beyond Current Indications
Research into Metirosine's mechanism of inhibiting tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis (dopamine, norepinephrine (B1679862), and epinephrine), suggests potential applications in conditions where modulating catecholamine levels could be beneficial. patsnap.comwikipedia.org
One area of investigation involves neurological and psychiatric disorders. Given its ability to deplete dopamine (B1211576) in the central nervous system, this compound is being studied for its potential in dopamine-related disorders. wikipedia.org Excessive dopamine in certain brain pathways is hypothesized to contribute to psychotic symptoms. wikipedia.org While previous trials in schizophrenia patients showed mixed results regarding the reduction of psychotic symptoms when used alone, there were observations of potential potentiation of neuroleptic effects and improvements in certain cognitive functions in some studies. researchgate.net Metyrosine has also been explored as an off-label treatment for psychosis associated with Velocardiofacial syndrome (VCFS), with some case reports indicating successful outcomes in treatment-resistant cases. tandfonline.com
Another promising avenue is the investigation of this compound, specifically its racemic form D,L-alpha-metyrosine (racemetyrosine or SM-88), as a novel anti-cancer agent. nih.govresearchgate.net This approach is based on the concept of exploiting the altered metabolism of cancer cells, such as the Warburg effect. nih.gov SM-88 is being studied in combination with other agents (melanin, phenytoin, and sirolimus) in what is termed SMK Therapy. nih.gov Preclinical studies have explored the effects of SM-88 on various human and mouse cancer cell lines, assessing viability, apoptosis, and the generation of reactive oxygen species (ROS). researchgate.net In vitro experiments have shown dose-dependent increases in ROS and decreases in caspase 3/7 activation in several cancer cell lines, including pancreatic, colon, and breast cancer lines. researchgate.net Morphological changes suggestive of autophagic vacuoles have also been observed. researchgate.net In vivo studies using mouse xenograft models have reported a reduction in tumor growth. researchgate.net A pilot first-in-human study of SMK Therapy in patients with advanced metastatic cancer across various indications reported encouraging results, with a notable proportion of subjects achieving complete response, partial response, or stable disease. nih.gov
Furthermore, this compound is being explored for its potential in Parkinson's disease. firstwordpharma.commdpi.com One hypothesis suggests that excessive dopamine exposure contributes to the neurotoxicity driving Parkinson's disease. firstwordpharma.com A repurposed form of this compound, RB-190, is being developed based on this concept, aiming to modify disease progression rather than just alleviating symptoms. firstwordpharma.com Preclinical studies in multiple Parkinson's disease models have indicated the potential of RB-190 to reverse disease pathology. firstwordpharma.com This has led to plans for Phase 2 clinical trials. firstwordpharma.com The inhibition of tyrosine hydroxylase by this compound is seen as a potential strategy to protect against dopaminergic neurodegeneration in Parkinson's disease patients. mdpi.com
Research also touches upon the potential use of tyrosine hydroxylase inhibitors like this compound in other conditions, including hypertension not associated with pheochromocytoma, although it is currently contraindicated for essential hypertension. wikipedia.orgjst.go.jp Studies in animal models, such as horses with insulin (B600854) dysregulation, have investigated the effects of this compound on insulin sensitivity and metabolic responses, given the link between dopamine and metabolic function. patsnap.com
Q & A
Q. What are the standard protocols for synthesizing and characterizing Metirosine in experimental settings?
this compound (α-methyl-L-tyrosine) synthesis typically involves enantioselective methods to isolate the active (−)-isomer. Key steps include condensation of tyrosine derivatives with methyl groups under controlled conditions, followed by purification via high-performance liquid chromatography (HPLC) or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and elemental analysis to verify purity. Known impurities, such as racemic mixtures, must be quantified using chiral chromatography .
Q. Which analytical methods are recommended for assessing this compound’s stability in pharmacokinetic studies?
Stability studies should employ reverse-phase HPLC coupled with mass spectrometry (LC-MS) to monitor degradation products under varying pH, temperature, and light conditions. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 6–12 months is standard. Data should be analyzed using Arrhenius kinetics to predict shelf life. Ensure compliance with ICH guidelines for validation parameters (precision, accuracy, linearity) .
Q. How can researchers ensure reproducibility in this compound’s biochemical assays?
Detailed experimental protocols must include:
- Standardized reagents : Use USP-grade solvents and reference standards.
- Positive/negative controls : Include known tyrosine hydroxylase inhibitors for comparative analysis.
- Statistical power : Calculate sample sizes a priori using tools like G*Power to minimize Type I/II errors. Publish raw datasets and instrument calibration logs in supplementary materials to enable replication .
Advanced Research Questions
Q. How should contradictory findings in this compound’s pharmacokinetic profiles be resolved?
Contradictions often arise from interspecies variability or assay sensitivity. Address this by:
- Meta-analysis : Pool data from preclinical studies (rodent, primate) using random-effects models to identify outliers.
- Dose-response modeling : Apply nonlinear mixed-effects (NLME) software like NONMEM to account for metabolic saturation.
- In vitro-in vivo correlation (IVIVC) : Validate findings using human hepatocyte cultures or microsomal assays .
Q. What experimental designs optimize the assessment of this compound’s efficacy in hypertension models?
Use a randomized, blinded crossover design in spontaneously hypertensive rats (SHRs):
- Dose stratification : Test 50–200 mg/kg/day against methyldopa as a positive control.
- Endpoint selection : Measure plasma catecholamines (HPLC) and blood pressure (telemetry) at steady-state concentrations.
- Confounding variables : Control for diet, circadian rhythms, and stress-induced hypertension. Statistical analysis should include ANOVA with post-hoc Tukey tests .
Q. How can researchers reconcile discrepancies in this compound’s reported tyrosine hydroxylase inhibition mechanisms?
Discrepancies may stem from assay conditions (e.g., substrate concentrations, cofactor availability). Conduct:
- Enzyme kinetics : Compare Michaelis-Menten parameters (Km, Vmax) under standardized buffer conditions.
- Structural studies : Use X-ray crystallography or molecular docking to analyze binding site interactions.
- Systematic review : Synthesize kinetic data from peer-reviewed studies using PRISMA guidelines to identify methodological biases .
Q. What strategies enhance the rigor of meta-analyses on this compound’s clinical trial data?
- Inclusion criteria : Restrict to double-blind, placebo-controlled trials with ≥50 participants.
- Risk of bias assessment : Apply Cochrane’s ROB 2.0 tool to evaluate randomization and attrition.
- Sensitivity analysis : Exclude studies with high heterogeneity (I² > 50%) or industry funding. Report outcomes using forest plots with 95% confidence intervals .
Methodological Resources
- Experimental protocols : Refer to the Beilstein Journal’s guidelines for reproducible synthetic and analytical methods .
- Data analysis : Utilize systematic review frameworks (COSMOS-E) for observational and interventional studies .
- Reporting standards : Follow CONSORT for clinical trials and STROBE for observational studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
